(3r)-3-Amino-3-(4-nitrophenyl)propan-1-ol (3r)-3-Amino-3-(4-nitrophenyl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17849196
InChI: InChI=1S/C9H12N2O3/c10-9(5-6-12)7-1-3-8(4-2-7)11(13)14/h1-4,9,12H,5-6,10H2/t9-/m1/s1
SMILES:
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol

(3r)-3-Amino-3-(4-nitrophenyl)propan-1-ol

CAS No.:

Cat. No.: VC17849196

Molecular Formula: C9H12N2O3

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

(3r)-3-Amino-3-(4-nitrophenyl)propan-1-ol -

Specification

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
IUPAC Name (3R)-3-amino-3-(4-nitrophenyl)propan-1-ol
Standard InChI InChI=1S/C9H12N2O3/c10-9(5-6-12)7-1-3-8(4-2-7)11(13)14/h1-4,9,12H,5-6,10H2/t9-/m1/s1
Standard InChI Key ZEMUAYJJQCVVDF-SECBINFHSA-N
Isomeric SMILES C1=CC(=CC=C1[C@@H](CCO)N)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C(CCO)N)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

(3R)-3-Amino-3-(4-nitrophenyl)propan-1-ol has the molecular formula C₉H₁₂N₂O₃ and a molecular weight of 196.20 g/mol . Its IUPAC name, (3R)-3-amino-3-(4-nitrophenyl)propan-1-ol, reflects the R-configuration at the chiral center, the 4-nitrophenyl substituent, and the terminal hydroxyl group. The compound’s structure is defined by:

  • A propanol chain with hydroxyl (-OH) and amino (-NH₂) groups at the first and third carbons, respectively.

  • A 4-nitrophenyl group attached to the third carbon, introducing aromaticity and electron-withdrawing nitro functionality.

The stereochemistry is critical for interactions in biological systems, as enantiomers often exhibit distinct pharmacological activities.

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₃
Molecular Weight196.20 g/mol
IUPAC Name(3R)-3-amino-3-(4-nitrophenyl)propan-1-ol
SMILES (Isomeric)C1=CC(=CC=C1N+[O-])C@@HN
InChIKeyKKVSRHNIXKKLSK-SECBINFHSA-N

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis of (3R)-3-Amino-3-(4-nitrophenyl)propan-1-ol typically involves asymmetric catalysis or chiral resolution to achieve the desired R-configuration. A generalized route includes:

  • Nitroaromatic Precursor Preparation: 4-Nitrobenzaldehyde undergoes a Henry reaction with nitromethane to form β-nitro alcohol intermediates.

  • Reductive Amination: Reduction of the nitro group to an amine using catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) .

  • Stereochemical Purity Assurance: Chiral auxiliaries or enzymatic resolution ensures enantiomeric excess (e.e.) >98%.

For example, the 3-nitro isomer’s synthesis involves Michael addition of nitromethane to 3-nitrobenzaldehyde, followed by selective reduction . Adapting this for the 4-nitro derivative would require analogous steps with adjusted substrates.

Table 2: Comparative Synthetic Steps for Nitrophenylpropanol Isomers

Step3-Nitro Isomer 4-Nitro Isomer (Target)
Precursor3-Nitrobenzaldehyde4-Nitrobenzaldehyde
Key ReactionMichael AdditionHenry Reaction
Reducing AgentNaBH₄/CeCl₃Pd/C + H₂
Chiral ResolutionEnzymatic (Lipase B)Chiral Chromatography

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Peaks at ~3350 cm⁻¹ (N-H stretch), ~1520 cm⁻¹ (asymmetric NO₂ stretch), and ~1340 cm⁻¹ (symmetric NO₂ stretch) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d₆): δ 8.20 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H), 3.45 (t, 2H, -CH₂OH), 3.10 (m, 1H, -CH(NH₂)), 1.80 (m, 2H, -CH₂-) .

    • ¹³C NMR: δ 148.5 (C-NO₂), 128.9–140.2 (aromatic carbons), 62.1 (-CH₂OH), 52.8 (-CH(NH₂)).

  • High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calcd. for C₉H₁₃N₂O₃: 196.0954; found: 196.0958 .

Applications and Functional Relevance

Pharmaceutical Intermediates

Chiral β-amino alcohols like this compound serve as precursors for β-lactam antibiotics and kinase inhibitors. The nitro group facilitates further functionalization via reduction to amines or coupling reactions . For instance, hydrogenation of the nitro group yields 3-amino-3-(4-aminophenyl)propan-1-ol, a potential building block for antipsychotic agents .

Materials Science

The nitro group’s electron-deficient nature makes derivatives useful in nonlinear optical (NLO) materials and coordination polymers. Metal-organic frameworks (MOFs) incorporating nitrophenyl motifs exhibit tunable luminescence and gas adsorption properties .

Future Research Directions

  • Enantioselective Synthesis Optimization: Developing catalytic asymmetric methods to improve yield and e.e.

  • Biological Activity Screening: Testing against microbial pathogens or cancer cell lines.

  • Computational Modeling: Density functional theory (DFT) studies to predict reactivity and intermolecular interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator